Ethanone, 1-[2-(2-propenyl)cyclopentyl]-
Description
Ethanone, 1-[2-(2-propenyl)cyclopentyl]- (CAS 152090-71-6) is a cyclic ketone featuring a cyclopentyl ring substituted with a 2-propenyl (allyl) group at the 2-position and an acetyl group. Its molecular formula is inferred as C₁₀H₁₄O, based on structural analogs . The compound belongs to the class of cyclopentyl ethanones, which are notable for their utility in organic synthesis, particularly as intermediates in pharmaceuticals and fragrances. The 2-propenyl substituent introduces an alkene functionality, enabling reactivity in addition and polymerization reactions .
Properties
CAS No. |
85283-32-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(2-prop-2-enylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-5-9-6-4-7-10(9)8(2)11/h3,9-10H,1,4-7H2,2H3 |
InChI Key |
KQJMZWRJJQBLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC1CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[2-(2-propenyl)cyclopentyl]- typically involves the following steps:
Propenylation: The addition of a propenyl group to the cyclopentyl ring.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the addition of hydrogen atoms.
Grignard Reaction: Utilizing Grignard reagents to introduce the propenyl group.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-[2-(2-propenyl)cyclopentyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products:
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Ethanone, 1-[2-(2-propenyl)cyclopentyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanone, 1-[2-(2-propenyl)cyclopentyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The cyclopentyl ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl) (CAS 3168-90-9)
- Molecular Formula : C₈H₁₂O
- Molecular Weight : 124.18 g/mol
- Structure : Contains a cyclopentenyl ring (a five-membered ring with one double bond) substituted with a methyl group and an acetyl moiety.
- Key Differences: The cyclopentenyl ring introduces a conjugated double bond, enhancing stability compared to the saturated cyclopentyl ring in the target compound.
Ethanone, 1-(1-benzoylcyclopentyl)- (CAS 172745-75-4)
- Molecular Formula : C₁₄H₁₆O₂
- Molecular Weight : 216.28 g/mol
- Structure : Features a benzoyl group (aromatic ketone) attached to the cyclopentyl ring.
- Key Differences :
Ethanone, 1-[3-[[(2-aminoethyl)cyclopropylamino]methyl]-1-piperidinyl] (CAS 1353954-47-8)
- Molecular Formula : C₁₂H₂₃N₃O
- Molecular Weight : 225.33 g/mol
- Structure: Contains a piperidinyl ring with a complex substituent including cyclopropane and aminoethyl groups.
- Key Differences: Nitrogen-rich structure increases polarity and water solubility, contrasting with the hydrophobic 2-propenyl group in the target compound. The amino groups enable hydrogen bonding, impacting biological activity and melting points .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|---|
| Ethanone, 1-[2-(2-propenyl)cyclopentyl]- | 152090-71-6 | C₁₀H₁₄O | ~152.22 (inferred) | 2-propenyl, cyclopentyl | Alkene addition, polymerization potential |
| Ethanone, 1-(2-methyl-1-cyclopenten-1-yl) | 3168-90-9 | C₈H₁₂O | 124.18 | Methyl, cyclopentenyl | Conjugated double bond stability |
| Ethanone, 1-(1-benzoylcyclopentyl)- | 172745-75-4 | C₁₄H₁₆O₂ | 216.28 | Benzoyl, cyclopentyl | Aromatic UV activity |
| Ethanone, 1-[3-[[(2-aminoethyl)...piperidinyl] | 1353954-47-8 | C₁₂H₂₃N₃O | 225.33 | Aminoethyl, cyclopropane | Hydrogen bonding, polar solubility |
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